molecular formula C13H20OS2 B13752806 2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one CAS No. 60771-15-5

2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one

Cat. No.: B13752806
CAS No.: 60771-15-5
M. Wt: 256.4 g/mol
InChI Key: HMBSIVDUNBKZJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one typically involves the reaction of a bicycloheptanone derivative with a dithiolane compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. Additionally, the compound’s bicyclic structure may enable it to fit into specific binding sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one is unique due to its specific combination of a dithiolan ring and a bicycloheptane core, which imparts distinct chemical and biological properties.

Properties

CAS No.

60771-15-5

Molecular Formula

C13H20OS2

Molecular Weight

256.4 g/mol

IUPAC Name

2-(1,3-dithiolan-2-yl)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C13H20OS2/c1-7-8-6-9(13(8,2)3)10(11(7)14)12-15-4-5-16-12/h7-10,12H,4-6H2,1-3H3

InChI Key

HMBSIVDUNBKZJS-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2(C)C)C(C1=O)C3SCCS3

Origin of Product

United States

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